molecular formula C23H25FO4 B1336309 6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate CAS No. 60864-52-0

6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate

Cat. No.: B1336309
CAS No.: 60864-52-0
M. Wt: 384.4 g/mol
InChI Key: UHEBHFQTEYMJQV-DUYGSNODSA-N
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Description

6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate is a synthetic corticosteroid with notable anti-inflammatory and immunosuppressive properties. It is used in the research of various inflammatory and autoimmune diseases.

Preparation Methods

The synthesis of 6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate involves several steps. One efficient procedure includes the use of 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate as a starting material, which undergoes oxidation, bromo-hydroxylation, debromination, and alcoholysis to prepare 16alpha-hydroxyprednisolone . Industrial production methods often involve microbial and chemical processes to transform phytosterols into pregnatetraenedione, which is a precursor for corticosteroids .

Chemical Reactions Analysis

6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate undergoes various chemical reactions, including:

    Oxidation: This reaction is used to prepare derivatives like 16alpha-hydroxyprednisolone.

    Bromo-hydroxylation: This step introduces bromine and hydroxyl groups into the molecule.

    Debromination: Removal of bromine atoms from the molecule.

    Alcoholysis: Conversion of esters into alcohols.

Common reagents used in these reactions include oxidizing agents, bromine, and alcohols. The major products formed from these reactions are derivatives like 16alpha-hydroxyprednisolone .

Scientific Research Applications

6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate is widely used in scientific research due to its anti-inflammatory and immunosuppressive properties. It is utilized in the study of inflammatory diseases and autoimmune disorders. Additionally, it serves as an intermediate in the synthesis of other corticosteroids, such as triamcinolone and dexamethasone .

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of pro-inflammatory gene expression. This results in reduced production of inflammatory cytokines and mediators. The molecular targets include nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of inflammation.

Comparison with Similar Compounds

6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate is unique due to its fluorine substitution at the 6beta position, which enhances its anti-inflammatory properties. Similar compounds include:

    Prednisone: A corticosteroid with similar anti-inflammatory effects but lacks the fluorine substitution.

    Dexamethasone: Another potent corticosteroid used in similar applications.

    Triamcinolone: A corticosteroid with a different substitution pattern, used for its anti-inflammatory properties.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Properties

IUPAC Name

[2-[(6R,8S,10R,13S,14S)-6-fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FO4/c1-13(25)28-12-21(27)18-5-4-16-15-11-20(24)19-10-14(26)6-8-23(19,3)17(15)7-9-22(16,18)2/h5-8,10,15-16,20H,4,9,11-12H2,1-3H3/t15-,16-,20+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEBHFQTEYMJQV-DUYGSNODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CC(C4=CC(=O)C=CC34C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@H](C4=CC(=O)C=C[C@]34C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209708
Record name 6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60864-52-0
Record name (6β)-21-(Acetyloxy)-6-fluoropregna-1,4,9(11),16-tetraene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60864-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060864520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6beta-Fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6β-fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate
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